molecular formula C21H19N3O3 B10987211 N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10987211
M. Wt: 361.4 g/mol
InChI Key: GTZCONSOLIXFEI-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features both indole and isoquinoline moieties These structures are known for their significant biological activities and are often found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 4-methoxyindole, undergoes alkylation with an appropriate ethylating agent to introduce the 2-(4-methoxy-1H-indol-1-yl)ethyl group.

    Isoquinoline Synthesis: The isoquinoline moiety is synthesized separately, often starting from a benzylamine derivative through a Pictet-Spengler reaction.

    Coupling Reaction: The final step involves coupling the indole derivative with the isoquinoline carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the isoquinoline moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-5-carboxamide: Another positional isomer with potential differences in biological activity.

Uniqueness

The unique combination of the indole and isoquinoline moieties in N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-27-19-8-4-7-18-16(19)9-11-24(18)12-10-22-21(26)17-13-23-20(25)15-6-3-2-5-14(15)17/h2-9,11,13H,10,12H2,1H3,(H,22,26)(H,23,25)

InChI Key

GTZCONSOLIXFEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CNC(=O)C4=CC=CC=C43

Origin of Product

United States

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